molecular formula C15H21ClN4O B3834165 N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide

N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide

Cat. No. B3834165
M. Wt: 308.80 g/mol
InChI Key: DVLXGRVPEFYWOA-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide, also known as CPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPH is a hydrazide derivative that possesses a unique structure, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in various physiological processes. N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to reduce the expression of COX-2 in various cell types. N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and to protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide also has some limitations, such as its poor solubility in water and some organic solvents, which can limit its bioavailability and efficacy in certain applications. N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide also has limited information available on its pharmacokinetics and pharmacodynamics, which can limit its clinical translation.

Future Directions

There are several future directions for the research and development of N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide. One potential direction is to optimize the synthesis method to improve the yield and purity of N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide in vivo to better understand its efficacy and safety. Additionally, further studies are needed to elucidate the mechanism of action of N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide and to identify its molecular targets. Finally, the potential applications of N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide in other fields, such as agriculture and material science, should also be explored.

Scientific Research Applications

N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In the medical field, N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In agriculture, N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been used as a plant growth regulator to improve crop yield and quality. In material science, N'-(2-chlorobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been used as a precursor for the synthesis of novel materials with unique properties.

properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O/c1-19-8-10-20(11-9-19)7-6-15(21)18-17-12-13-4-2-3-5-14(13)16/h2-5,12H,6-11H2,1H3,(H,18,21)/b17-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLXGRVPEFYWOA-SFQUDFHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)NN=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CCC(=O)N/N=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(2-chlorophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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